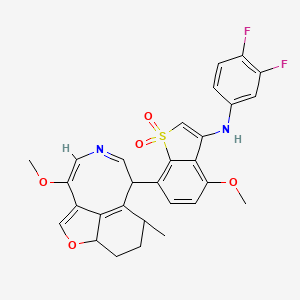
1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium is a chemical compound known for its unique structure and properties It features a morpholinocarbonyl group attached to a pyridinium ring, with a sulphonatoethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium typically involves the reaction of morpholine with a pyridinium derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve maximum efficiency and cost-effectiveness. Quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it to lower oxidation states.
Substitution: The sulphonatoethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 2-sulphonatoethyl methacrylate: Known for its high water solubility and surface stabilization properties.
1,1’-(1,2-Phenylenebis(methylene))bis(2-(2-sulphonatoethyl)pyridinium): Features similar structural elements and is used in various industrial applications.
Uniqueness
1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium stands out due to its unique combination of functional groups, which confer specific reactivity and properties. Its morpholinocarbonyl group provides distinct chemical behavior compared to other similar compounds, making it valuable for specialized applications.
Propiedades
Número CAS |
65411-60-1 |
|---|---|
Fórmula molecular |
C12H16N2O5S |
Peso molecular |
300.33 g/mol |
Nombre IUPAC |
2-[1-(morpholine-4-carbonyl)pyridin-1-ium-4-yl]ethanesulfonate |
InChI |
InChI=1S/C12H16N2O5S/c15-12(14-6-8-19-9-7-14)13-4-1-11(2-5-13)3-10-20(16,17)18/h1-2,4-5H,3,6-10H2 |
Clave InChI |
BOPPSXQLPUJZRQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)[N+]2=CC=C(C=C2)CCS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



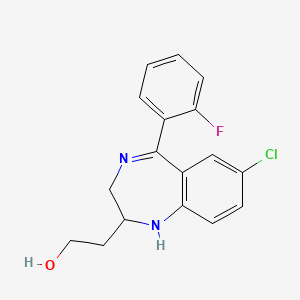

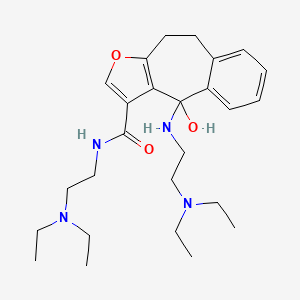
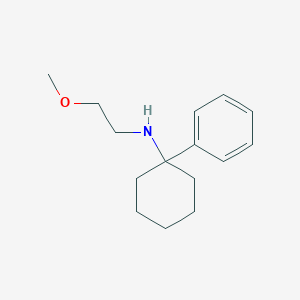
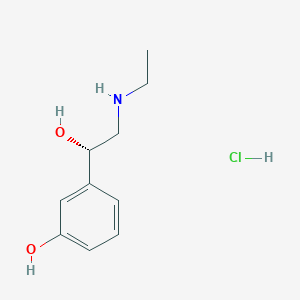
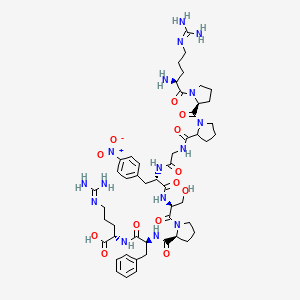
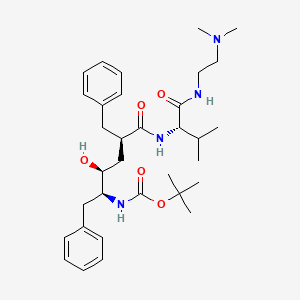
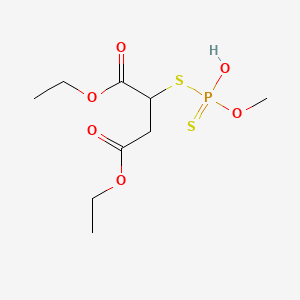

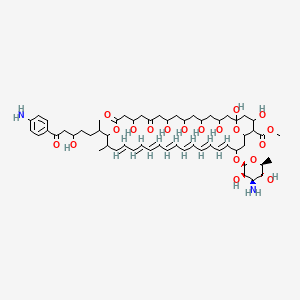
![(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B12732989.png)

